(2R)-2-氨基-N-甲基-2-苯基乙酰胺盐酸盐

描述

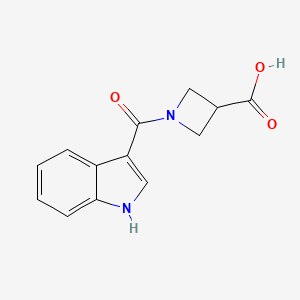

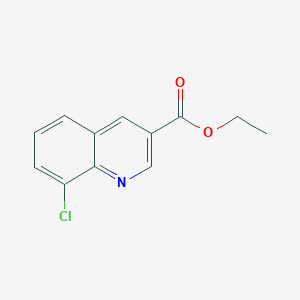

“(2R)-2-amino-N-methyl-2-phenylacetamide hydrochloride” is a chemical compound with the molecular formula C9H13ClN2O and a molecular weight of 200.67 . It is used in pharmaceutical testing .

Synthesis Analysis

The synthesis of this compound involves stirring ®-(-)-2-Phenylglycine methyl ester hydrochloride (2.00 g, 9.92 mmol, 1.0 eq.) at room temperature for 18 hours in a methylamine solution 33% in ethanol (30 ml). The solvents are then evaporated under vacuum. Diethyl ether (100 ml) is added to the resulting yellow/orange gum, which is then evaporated under vacuum (x3). After trituration in dichloromethane/diethylether (1/10), the resulting precipitate is filtered over fritte to afford the compound as a yellow/brownish powder .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its solubility, stability, melting point, boiling point, and reactivity. As of now, I don’t have specific information on the physical and chemical properties of "(2R)-2-amino-N-methyl-2-phenylacetamide hydrochloride" .科学研究应用

1. 抗抑郁作用机制

Aleksandrova等人在2017年的一项研究回顾了氯胺酮的抗抑郁作用,氯胺酮是一种已知能抑制NMDA受体的化合物,突出了其代谢物羟基去甲氯胺酮的潜力,该代谢物与(2R)-2-氨基-N-甲基-2-苯基乙酰胺盐酸盐在结构上相似。该研究表明,了解此类化合物的分子机制有助于开发针对抑郁症、双相情感障碍、创伤后应激障碍和自杀倾向等重大公共卫生问题的新型抗抑郁药(Aleksandrova, Wang, & Phillips, 2017).

2. 神经药理学见解

Peltoniemi等人在2016年对与(2R)-2-氨基-N-甲基-2-苯基乙酰胺盐酸盐具有官能团的氯胺酮的研究概述了其药代动力学和药效学,强调了其在麻醉和疼痛治疗中的作用。这突出了类似化合物被探索其麻醉、镇痛和可能的保护神经特性的潜力,提供了对药物相互作用和药理学靶点的见解(Peltoniemi, Hagelberg, Olkkola, & Saari, 2016).

3. AMPA受体激动剂在抑郁症治疗中的作用

杨等人(2012年)讨论了AMPA受体激动剂具有快速抗抑郁作用的潜力,类似于氯胺酮及其代谢物所观察到的作用。鉴于其结构关系,(2R)-2-氨基-N-甲基-2-苯基乙酰胺盐酸盐可以对其对AMPA受体的影响及其在快速作用抗抑郁机制中的作用进行研究,为抑郁症和治疗抵抗性抑郁症的新型治疗方法提供途径(Yang, Zhou, Li, Yang, Szewczyk, Pałucha-Poniewiera, Poleszak, Pilc, & Nowak, 2012).

4. 代谢途径和遗传差异

李子昭和G.皮克林(2011年)回顾了扑热息痛的代谢和相关的遗传差异,强调了药物代谢的复杂性和遗传因素的影响。这与(2R)-2-氨基-N-甲基-2-苯基乙酰胺盐酸盐等化合物相关,因为了解它们的代谢途径和遗传对代谢的影响可以改善治疗应用并最大限度地减少毒性(Zhao & Pickering, 2011).

安全和危害

Safety data for this compound suggests several precautionary measures. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product. It should be handled under inert gas and protected from moisture. It should be kept away from heat/sparks/open flames/hot surfaces and should not be allowed to come in contact with air or water .

作用机制

Target of Action

It’s worth noting that similar compounds, such as ketamine and its metabolites, have been found to interact with n-methyl-d-aspartate (nmda) receptors . These receptors play a crucial role in synaptic plasticity and memory function.

Mode of Action

Similar compounds like ketamine and its metabolites have been shown to inhibit the nmda receptors . This inhibition can result in changes in synaptic plasticity and memory function.

Biochemical Pathways

Related compounds like ketamine and its metabolites have been associated with various biochemical pathways, including long-term potentiation, g13 signaling pathway, integrin signaling pathway, platelet activation, and mapk signaling pathway .

Pharmacokinetics

Studies on similar compounds like ketamine and its metabolite (2r,6r)-hydroxynorketamine (hnk) have shown that these compounds have a dose-dependent induction of ‘olney’s lesions’ following both single dose and repeat dosing .

Result of Action

Studies on similar compounds like ketamine and its metabolite (2r,6r)-hydroxynorketamine (hnk) have shown that these compounds can affect memory performance in a dose-dependent manner . For instance, thrice-weekly ketamine and daily (2R,6R)-HNK led to explicit memory impairment in novel object recognition independent of sex or age of exposure .

Action Environment

It’s worth noting that the frequency of dosing can significantly influence the cognitive effects of related compounds like ketamine and its metabolite (2r,6r)-hydroxynorketamine (hnk) .

属性

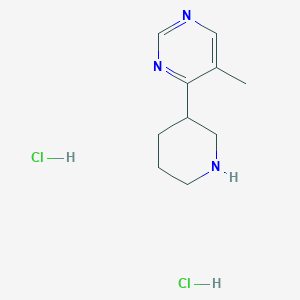

IUPAC Name |

(2R)-2-amino-N-methyl-2-phenylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c1-11-9(12)8(10)7-5-3-2-4-6-7;/h2-6,8H,10H2,1H3,(H,11,12);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDDEENAJBZGLB-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1423015-70-6 | |

| Record name | Benzeneacetamide, α-amino-N-methyl-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423015-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5,6,7-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride](/img/structure/B1445481.png)

![Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate](/img/structure/B1445490.png)